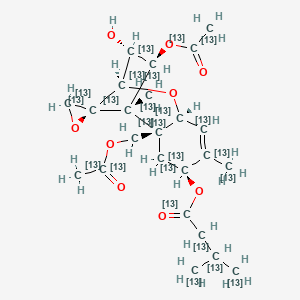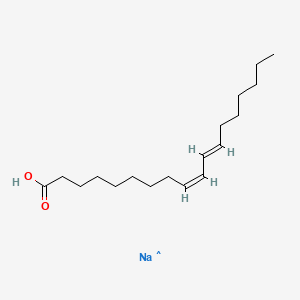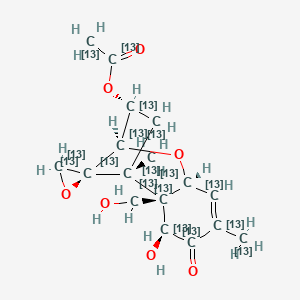![molecular formula C20H20N2O3 B10821250 (2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one](/img/structure/B10821250.png)
(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopiazonic Acid-13C20 is a labeled analog of cyclopiazonic acid, a mycotoxin produced by certain species of fungi, including Penicillium and Aspergillus. This compound is primarily used as an internal standard for the quantification of cyclopiazonic acid in various analytical applications, particularly in mass spectrometry. Cyclopiazonic acid itself is known for its inhibitory effects on sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which plays a crucial role in calcium regulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopiazonic Acid-13C20 involves the incorporation of carbon-13 isotopes into the cyclopiazonic acid molecule. This process typically starts with the precursor compounds that are enriched with carbon-13. The synthetic route includes several steps such as cyclization, acetylation, and hydroxylation under controlled conditions to ensure the incorporation of the isotopes at specific positions within the molecule .
Industrial Production Methods: Industrial production of Cyclopiazonic Acid-13C20 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often formulated as a solution in acetonitrile to facilitate its use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Cyclopiazonic Acid-13C20 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups within the structure.
Substitution: This reaction can involve the replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Cyclopiazonic Acid-13C20 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cyclopiazonic acid.
Biology: Studied for its effects on calcium regulation within cells due to its inhibitory action on SERCA.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Mechanism of Action
Cyclopiazonic Acid-13C20 exerts its effects by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is responsible for pumping calcium ions into the sarcoplasmic and endoplasmic reticulum, which is crucial for muscle contraction and other cellular processes. By inhibiting SERCA, Cyclopiazonic Acid-13C20 disrupts calcium homeostasis, leading to various physiological effects .
Comparison with Similar Compounds
Thapsigargin: Another SERCA inhibitor but structurally different.
Ryanodine: Affects calcium channels but through a different mechanism.
Caffeine: Modulates calcium release from the sarcoplasmic reticulum but not a direct SERCA inhibitor.
Uniqueness: Cyclopiazonic Acid-13C20 is unique due to its specific inhibition of SERCA and its use as an isotopically labeled standard in analytical chemistry. Its structure allows for precise quantification in mass spectrometry, making it invaluable in research and industrial applications .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one |
InChI |
InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 |
InChI Key |
SZINUGQCTHLQAZ-HORFKVFLSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[13C]1=[13C]([13C@@H]2[13C@@H]3[13C@@H]([13CH2][13C]4=[13C]5[13C]3=[13CH]N[13C]5=[13CH][13CH]=[13CH]4)[13C](N2[13C]1=O)([13CH3])[13CH3])O |
Canonical SMILES |
CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


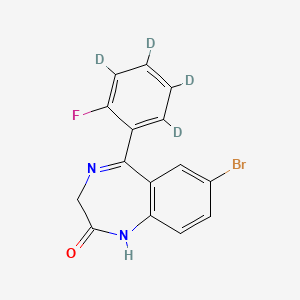
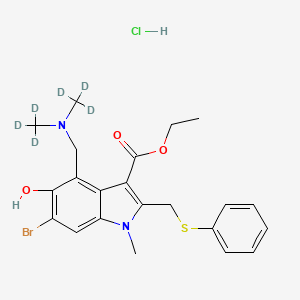
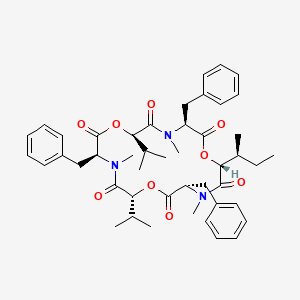
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(Z)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10821212.png)
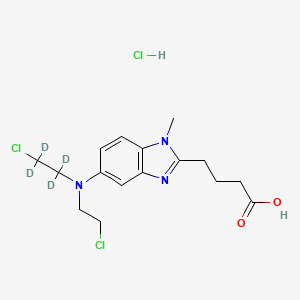
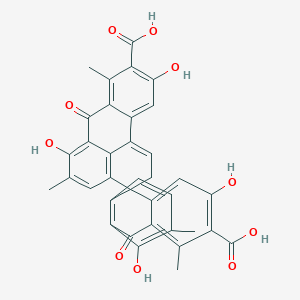
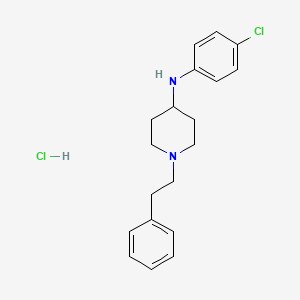

![4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821237.png)
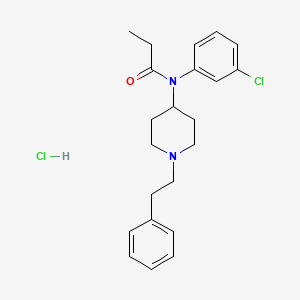
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821242.png)
